A Comprehensive Technical Guide to the Synthesis of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate
A Comprehensive Technical Guide to the Synthesis of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate
Abstract
This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 2-[N-(2-Cyanoethyl)anilino]ethyl acetate (CAS No. 22031-33-0), a key intermediate in the development of pharmaceuticals and specialized dyestuffs.[1] The narrative focuses on a logical two-step sequence, beginning with the cyanoethylation of N-(2-hydroxyethyl)aniline, followed by the acetylation of the resultant hydroxyl group. This document elucidates the mechanistic underpinnings of each reaction, provides detailed, field-proven experimental protocols, and outlines methods for characterization and purification. Designed for researchers, chemists, and drug development professionals, this guide emphasizes the causality behind procedural choices to ensure reproducibility, safety, and high-purity yields.
Introduction and Strategic Overview
2-[N-(2-Cyanoethyl)anilino]ethyl acetate is an organic compound characterized by an aniline core functionalized with both a cyanoethyl and an ethyl acetate moiety.[1] Its bifunctional nature makes it a versatile building block in organic synthesis. The strategic incorporation of the cyanoethyl group, in particular, is a known method to enhance the properties of disperse dyes, such as affinity for hydrophobic fibers and sublimation fastness.
The synthesis of this target molecule is most logically achieved through a convergent pathway that builds upon a readily available precursor, N-(2-hydroxyethyl)aniline. The chosen two-step synthetic route is outlined below:
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Step 1: Cyanoethylation. A Michael-type addition of N-(2-hydroxyethyl)aniline to acrylonitrile to form the intermediate, 2-[N-(2-Cyanoethyl)anilino]ethanol.
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Step 2: Acetylation. Esterification of the primary alcohol in 2-[N-(2-Cyanoethyl)anilino]ethanol using acetic anhydride to yield the final product.
This approach is selected for its high efficiency, use of common reagents, and straightforward reaction conditions, which avoid the harsh catalysts or conditions that can complicate alternative pathways.
Synthetic Pathway and Mechanistic Rationale
The overall transformation leverages two fundamental and high-yielding reactions in organic chemistry.
Caption: Overall two-step synthesis of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate.
Step 1: Cyanoethylation via Michael Addition
Cyanoethylation is the 1,4-conjugate addition of a nucleophile to the activated alkene of acrylonitrile.[2] The powerful electron-withdrawing nature of the nitrile group renders the β-carbon of acrylonitrile electrophilic and susceptible to attack.[3] In this step, the secondary amine of N-(2-hydroxyethyl)aniline acts as the nucleophile.
The reaction is typically base-catalyzed, although for reactive amines it can proceed without a catalyst.[3][4] The base serves to deprotonate the nucleophile, increasing its reactivity, but in the case of a secondary amine, its inherent nucleophilicity is often sufficient under mild heating. The choice to proceed without a strong catalyst minimizes potential side reactions, such as the polymerization of acrylonitrile.
Step 2: Acetylation via Nucleophilic Acyl Substitution
The second step involves the esterification of the primary alcohol formed in Step 1. This is a classic nucleophilic acyl substitution reaction. Acetic anhydride is employed as the acetylating agent due to its high reactivity and the fact that the only byproduct is acetic acid, which is easily removed during workup. The lone pair of electrons on the hydroxyl oxygen attacks one of the electrophilic carbonyl carbons of acetic anhydride, leading to a tetrahedral intermediate.[5] Subsequent collapse of this intermediate and deprotonation yields the final ester product.[5] A weak base like pyridine or triethylamine is often used to catalyze the reaction and neutralize the acetic acid byproduct.
Detailed Experimental Protocols
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn. Acrylonitrile is toxic and a suspected carcinogen. Aniline derivatives and acetic anhydride are corrosive and toxic.
Step 1: Synthesis of 2-[N-(2-Cyanoethyl)anilino]ethanol
Materials:
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N-(2-hydroxyethyl)aniline (1.0 eq)
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Acrylonitrile (1.1 eq)
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Ethanol (as solvent)
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Round-bottom flask equipped with a reflux condenser and magnetic stir bar
Procedure:
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To a round-bottom flask, add N-(2-hydroxyethyl)aniline (1.0 eq) and ethanol (approx. 2 M concentration).
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Begin stirring the solution at room temperature.
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Slowly add acrylonitrile (1.1 eq) to the mixture dropwise over 15 minutes. An exotherm may be observed.
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After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 60-70°C) and maintain for 4-6 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting N-(2-hydroxyethyl)aniline is consumed.
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Once complete, cool the reaction mixture to room temperature.
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Remove the solvent (ethanol) and any excess acrylonitrile under reduced pressure using a rotary evaporator.
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The resulting crude oil, 2-[N-(2-Cyanoethyl)anilino]ethanol (CAS 92-64-8), can be used in the next step without further purification if TLC shows high conversion. For higher purity, vacuum distillation can be performed.
Step 2: Synthesis of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate
Materials:
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Crude 2-[N-(2-Cyanoethyl)anilino]ethanol (1.0 eq)
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Acetic Anhydride (1.2 eq)
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Pyridine (catalytic amount, ~0.1 eq) or Triethylamine
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Dichloromethane (DCM, as solvent)
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Round-bottom flask with a magnetic stir bar and nitrogen inlet
Procedure:
-
Dissolve the crude 2-[N-(2-Cyanoethyl)anilino]ethanol (1.0 eq) in dichloromethane (approx. 1.5 M concentration) in a round-bottom flask under a nitrogen atmosphere.
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Cool the flask in an ice bath to 0°C.
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Slowly add pyridine (~0.1 eq) followed by the dropwise addition of acetic anhydride (1.2 eq). Maintain the temperature below 10°C during the addition.
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After addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.
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Monitor the reaction by TLC for the disappearance of the starting alcohol.
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Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize excess acetic anhydride and acetic acid.
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Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product using flash column chromatography on silica gel.[6]
Caption: Step-by-step experimental and purification workflow.
Product Characterization and Data
The identity and purity of the final product and key intermediate must be confirmed through analytical methods.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Analytical Techniques |
| 2-[N-(2-Cyanoethyl)anilino]ethanol | C₁₁H₁₄N₂O | 190.24 | Viscous Liquid | ¹H NMR, ¹³C NMR, IR, MS |
| 2-[N-(2-Cyanoethyl)anilino]ethyl acetate | C₁₃H₁₆N₂O₂ | 232.28 [7] | Colorless to white crystals or liquid [1] | ¹H NMR, ¹³C NMR, IR, MS, HPLC Purity |
Expected Spectroscopic Data for the Final Product:
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¹H NMR: Peaks corresponding to the aromatic protons, the methylene protons of the ethyl acetate and cyanoethyl chains, and a characteristic singlet for the methyl protons of the acetate group (~2.0 ppm).
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IR Spectroscopy: A strong carbonyl (C=O) stretch for the ester at ~1740 cm⁻¹, and a nitrile (C≡N) stretch at ~2245 cm⁻¹.
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Mass Spectrometry: A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight.
Conclusion
The described two-step synthesis provides a reliable and scalable method for producing high-purity 2-[N-(2-Cyanoethyl)anilino]ethyl acetate. By leveraging a base-catalyzed Michael addition followed by a standard acetylation, this pathway offers a clear and efficient route for researchers and professionals in the pharmaceutical and chemical industries. The detailed protocols and mechanistic insights within this guide serve as a comprehensive resource for the successful synthesis and application of this valuable chemical intermediate.
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